

Introduction to Vibrational Spectroscopy of 4-Bromo-2-thiophenecarboxaldehyde

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Compound of Interest

Compound Name:	4-Bromo-2-thiophenecarboxaldehyde
Cat. No.:	B041693

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4-Bromo-2-thiophenecarboxaldehyde is a substituted heterocyclic aldehyde with applications as a building block in the synthesis of various chemical entities, including pharmaceuticals.^[1] Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful non-destructive method to probe the molecular structure. These techniques provide a unique molecular fingerprint based on the vibrational modes of the molecule's functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the radiation frequency matches the frequency of a specific vibration that causes a change in the molecule's dipole moment.^[2] In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (laser), where the frequency shift between the incident and scattered light corresponds to the energy of molecular vibrations.^{[2][3]} A vibration is Raman-active if it leads to a change in the polarizability of the molecule. Often, IR and Raman spectra provide complementary information; vibrations that are strong in IR may be weak in Raman, and vice-versa.^[4]

Experimental Protocols

Detailed experimental procedures are critical for acquiring high-quality, reproducible spectra. The following are generalized protocols based on standard practices for solid-state samples.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for analyzing solid samples is the potassium bromide (KBr) pellet technique.

- Sample Preparation: The **4-Bromo-2-thiophenecarboxaldehyde** sample, which is a solid at room temperature, is finely ground with spectroscopic grade KBr in a mortar and pestle. A small amount of this mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
- Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
- Data Acquisition: Spectra are typically recorded in the mid-infrared range of $4000\text{--}400\text{ cm}^{-1}$.
[5] To achieve a good signal-to-noise ratio, multiple scans (e.g., 64) are averaged. The spectral resolution is generally set to 2 or 4 cm^{-1} .[6][7]

Fourier-Transform (FT) Raman Spectroscopy

FT-Raman spectroscopy is well-suited for solid samples and can be performed with minimal preparation.

- Sample Preparation: A small amount of the crystalline or powdered **4-Bromo-2-thiophenecarboxaldehyde** is placed directly into a sample holder, such as a glass capillary tube or an aluminum well.
- Instrumentation: An FT-Raman spectrophotometer equipped with a near-infrared laser source, such as a 1064 nm Nd:YAG laser, is used for excitation to minimize fluorescence.[5]
- Data Acquisition: The spectrum is recorded over a Stokes shift range, typically from 3500 cm^{-1} to 50 cm^{-1} .[5] The laser power is adjusted (e.g., 150 mW) to avoid sample degradation.
[5] A high number of scans (e.g., 1024) may be averaged to improve the signal quality.[7]

Vibrational Band Assignments

While a dedicated experimental study for **4-Bromo-2-thiophenecarboxaldehyde** is not available in the provided search results, a reliable assignment of its vibrational modes can be compiled by comparing its structure with related molecules like 2-thiophene carboxylic acid and other substituted aromatics.[5][8] The assignments are further supported by computational methods like Density Functional Theory (DFT), which are commonly used to predict vibrational frequencies.[5][6][8]

The molecule has several key functional groups and structural elements that give rise to characteristic vibrational bands: the thiophene ring, the aldehyde group (C=O), the carbon-bromine bond (C-Br), and carbon-hydrogen bonds (C-H).

Aldehyde Group Vibrations

The aldehyde group is expected to produce some of the most distinct bands in the spectra.

Vibrational Mode	Expected FT-IR Frequency (cm ⁻¹)	Expected FT-Raman Frequency (cm ⁻¹)	Description
C-H Stretch	~2860 - 2810	~2860 - 2810	Typically appears as one or two distinct, medium-intensity bands at lower frequencies than aromatic C-H stretches.[6]
C=O Stretch	~1700 - 1680	~1700 - 1680	A very strong and sharp band in the IR spectrum is characteristic of the carbonyl stretch in aromatic aldehydes. The intensity is typically weaker in the Raman spectrum.

Thiophene Ring and C-H Vibrations

The vibrations of the thiophene ring provide a fingerprint for this heterocyclic system.

Vibrational Mode	Expected FT-IR Frequency (cm ⁻¹)	Expected FT-Raman Frequency (cm ⁻¹)	Description
Aromatic C-H Stretch	~3120 - 3080	~3120 - 3080	Heteroaromatic C-H stretching bands are typically found in this region and are often of weak to medium intensity. [5]
Ring C-C/C=C Stretch	~1530, ~1415, ~1355	~1530, ~1415, ~1355	The thiophene ring has several characteristic stretching vibrations. These bands are often strong in the Raman spectrum. [5]
C-H In-plane Bend	~1250 - 1000	~1250 - 1000	Multiple bands of varying intensity appear in this region.
Ring Breathing	~850	~850	A symmetric ring stretching mode, often prominent in Raman spectra.
C-H Out-of-plane Bend	~910 - 860	~910 - 860	The position of these bands is sensitive to the substitution pattern on the ring. [5]

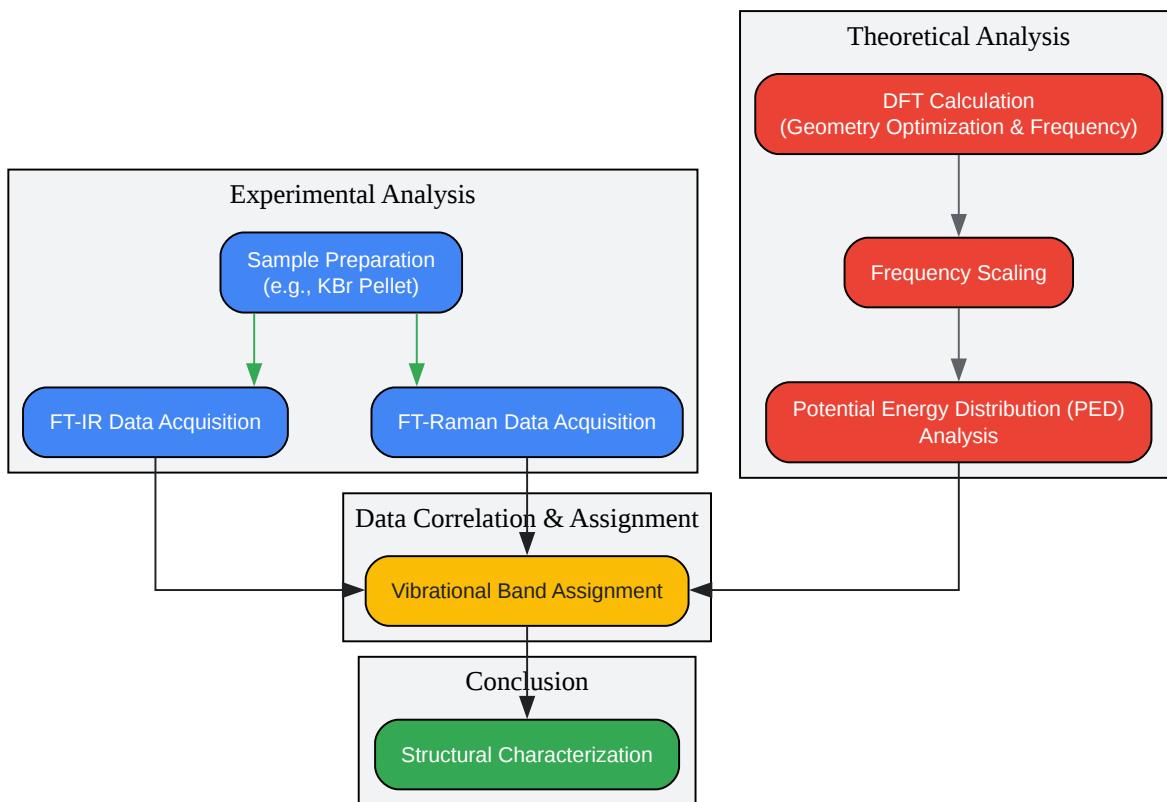
Carbon-Sulfur and Carbon-Bromine Vibrations

The C-S and C-Br bonds give rise to vibrations in the lower frequency "fingerprint" region of the spectrum.

Vibrational Mode	Expected FT-IR Frequency (cm ⁻¹)	Expected FT-Raman Frequency (cm ⁻¹)	Description
C-S Stretch	~850, ~650	~850, ~650	Thiophene rings typically show C-S stretching modes in this range. These vibrations can be mixed with other ring modes. [5]
C-Br Stretch	~600 - 500	~600 - 500	The carbon-bromine stretching vibration is expected in this region. It is often a strong band in the Raman spectrum.

Workflow for Spectroscopic Analysis

The analysis of vibrational spectra is often a combined experimental and theoretical process. This workflow ensures accurate band assignments and a deeper understanding of the molecular structure.

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Caption: Workflow for combined experimental and computational vibrational analysis.

This diagram illustrates a standard methodology where experimental FT-IR and FT-Raman spectra are acquired.[5] Concurrently, quantum chemical calculations, such as DFT, are performed to predict the vibrational frequencies.[8] These calculated frequencies are often systematically scaled to better match the experimental values. A Potential Energy Distribution (PED) analysis is then used to precisely assign the character of each vibrational mode, leading to a definitive structural characterization.[5]

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